molecular formula C19H24N4O4S2 B3720410 ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3720410
M. Wt: 436.6 g/mol
InChI Key: BCJNBDYXAOFBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the core benzothiophene structure, followed by the introduction of the pyrimidine and butanamido groups. Common reagents used in these reactions include ethyl chloroformate, thiourea, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: The compound’s properties make it suitable for use in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE shares similarities with other benzothiophene derivatives and pyrimidine-containing compounds.
  • Other similar compounds: include various benzothiophene carboxylates and pyrimidine derivatives with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c1-3-11(29-19-21-13(20)9-14(24)22-19)16(25)23-17-15(18(26)27-4-2)10-7-5-6-8-12(10)28-17/h9,11H,3-8H2,1-2H3,(H,23,25)(H3,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJNBDYXAOFBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)SC3=NC(=CC(=O)N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

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